![molecular formula C18H25NO6 B14761941 Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate core and two tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The Boc groups can be removed under acidic conditions to yield the free amine.
Substitution: The ester group can be substituted with other nucleophiles under basic conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Yields 4-aminobenzoic acid and tert-butanol.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate primarily involves its role as a protecting group. The Boc groups protect the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
- Methyl 4-[({2-[bis(propan-2-yl)amino]ethyl}amino)methyl]benzoate
Uniqueness
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .
Eigenschaften
Molekularformel |
C18H25NO6 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)24-15(21)19(16(22)25-18(4,5)6)13-10-8-12(9-11-13)14(20)23-7/h8-11H,1-7H3 |
InChI-Schlüssel |
KPZRIRFHDJEZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




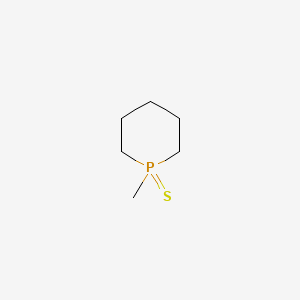
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
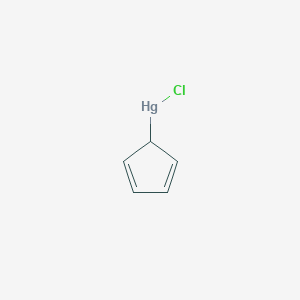
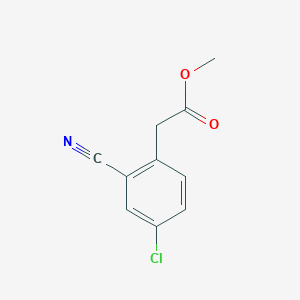
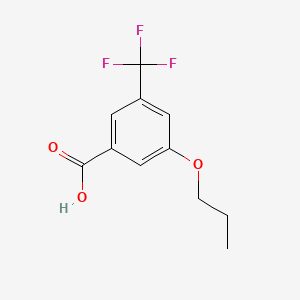
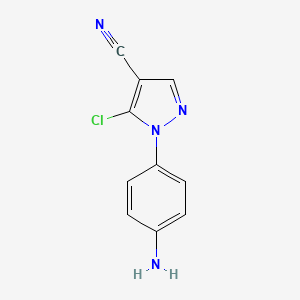

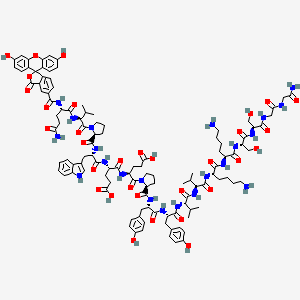
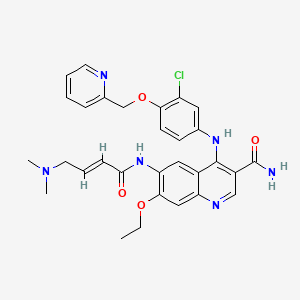
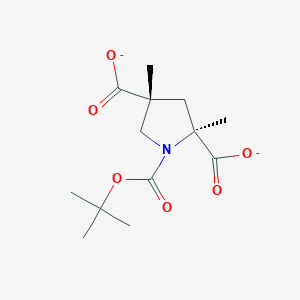
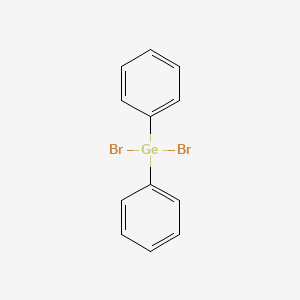
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
